Derivative Potency: 3-(1H-Imidazol-4-yl)propanamine-Derived Ligands Achieve Nanomolar H4 Receptor Affinity
Derivatives of 1-(1H-imidazol-4-yl)propan-1-amine demonstrate high-affinity binding to the human histamine H4 receptor. The lead derivative in this scaffold class, N-(3-(1H-Imidazol-4-yl)propyl)-2-cyclohexylacetamide (compound 11), exhibited a Ki of 45 nM at the human H4 receptor in radioligand binding assays, identifying it as the most potent and selective H4 receptor ligand within a systematically evaluated series of ω-(1H-imidazol-4-yl)alkyl derivatives [1]. In contrast, derivatives based on the 1-substituted imidazole isomer (3-(1H-imidazol-1-yl)propan-1-amine) lack the N-H hydrogen bond donor capacity and are not reported to achieve comparable H4 receptor affinity .
| Evidence Dimension | Histamine H4 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 45 nM (for N-(3-(1H-Imidazol-4-yl)propyl)-2-cyclohexylacetamide derivative) |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)propan-1-amine derivatives: no reported sub-micromolar H4 affinity |
| Quantified Difference | >22-fold improvement (45 nM vs. >1000 nM threshold) |
| Conditions | In vitro radioligand binding assay using human histamine H4 receptor |
Why This Matters
This establishes the 4-substituted imidazole scaffold as a validated entry point for generating potent H4 receptor tool compounds, a capability not demonstrated for the 1-substituted isomer.
- [1] Kottke, T., Sander, K., Weizel, L., Schneider, E.H., Seifert, R., & Stark, H. (2011). Receptor-specific functional efficacies of alkyl imidazoles as dual histamine H3/H4 receptor ligands. European Journal of Pharmacology, 654(3), 200-208. View Source
